molecular formula C9H11ClO B13555742 2-Methoxy-4-methylbenzyl chloride

2-Methoxy-4-methylbenzyl chloride

Cat. No.: B13555742
M. Wt: 170.63 g/mol
InChI Key: MBKZHZPXDNZMEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-methoxy-4-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-4-methyltoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction proceeds under acidic conditions, where the formaldehyde is protonated to form a highly electrophilic intermediate that reacts with the aromatic ring to introduce the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of 1-(chloromethyl)-2-methoxy-4-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like ZnCl2 or AlCl3 is common, and the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-methoxy-4-methylbenzyl derivatives.

    Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-4-methyltoluene.

Scientific Research Applications

1-(Chloromethyl)-2-methoxy-4-methylbenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Potential precursor for the synthesis of drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methoxy-4-methylbenzene involves its reactivity as an electrophile. The chloromethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    1-(Chloromethyl)-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties.

    1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity patterns.

Uniqueness

1-(Chloromethyl)-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a chloromethyl group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethyl)-2-methoxy-4-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6H2,1-2H3

InChI Key

MBKZHZPXDNZMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCl)OC

Origin of Product

United States

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